molecular formula C12H16N2O4 B1209205 3'-Hydroxyhexobarbital CAS No. 427-29-2

3'-Hydroxyhexobarbital

Cat. No. B1209205
CAS RN: 427-29-2
M. Wt: 252.27 g/mol
InChI Key: YHCGILGEMWNROZ-UHFFFAOYSA-N
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Description

3'-Hydroxyhexobarbital belongs to the class of organic compounds known as barbituric acid derivatives. Barbituric acid derivatives are compounds containing a perhydropyrimidine ring substituted at C-2, -4 and -6 by oxo groups. 3'-Hydroxyhexobarbital is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3'-Hydroxyhexobarbital has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Scientific Research Applications

Enzymatic Catalysis and Metabolism

3'-Hyydroxyhexobarbital is a significant substrate in enzymatic reactions, particularly involving dehydrogenases. For instance, rabbit 3-hydroxyhexobarbital dehydrogenase (3HBD) demonstrates its role in the NADP(H)-linked reduction of various quinones, ketones, and aldehydes. This includes 3-, 17- and 20-ketosteroids and prostaglandin D₂, highlighting its broad substrate specificity and potential roles in steroid, prostaglandin, carbohydrate, and xenobiotic metabolism, as well as a defense mechanism against reactive carbonyl compounds (Endo et al., 2013).

Pharmacological Activity Modulation

Research has explored the influence of membrane-active derivatives of 3-hydroxypyridine on the pharmacological activity of various drugs, including neuroleptics, tranquillizers, and hypnotics such as Hexobarbital. This study suggests that the administration of these drugs after 3-hydroxypyridine may induce an increase in their pharmacological activity, which could be attributed to the membrane-modulating action of 3-hydroxypyridine (Smirnov Ld et al., 1985).

Stereoselective Metabolism

The metabolism of 3'-hydroxyhexobarbital displays stereoselective properties. For example, in rabbit liver, the enzyme 3-hydroxyhexobarbital dehydrogenase demonstrates a preference in metabolizing specific stereoisomers of 3'-hydroxyhexobarbital. This specificity indicates a complex interplay between the enzyme's active site and the molecular structure of 3'-hydroxyhexobarbital, impacting its metabolic pathways and potentially influencing its pharmacokinetics and pharmacodynamics in the body (Takenoshita & Toki, 2004).

Bone Marrow Stromal Cells Affinity

In the field of biomaterials, studies on bone marrow stromal cells' affinity with poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) have been conducted. These studies reveal that bone marrow stromal cells can attach, proliferate, and differentiate into osteoblasts on PHBHHx films, indicating good biocompatibility. This finding suggests potential applications of PHBHHx, and by extension, its component 3-hydroxyhexanoate, in bone tissue engineering (Yang et al., 2004).

properties

CAS RN

427-29-2

Product Name

3'-Hydroxyhexobarbital

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

5-(3-hydroxycyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H16N2O4/c1-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14(2)10(12)17/h6,8,15H,3-5H2,1-2H3,(H,13,16,18)

InChI Key

YHCGILGEMWNROZ-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O

Other CAS RN

427-29-2

synonyms

3'-hydroxyhexobarbital
3'-hydroxyhexobarbital, (R*,R*-(+-))-isomer
3'-hydroxyhexobarbital, (R*,S*)-(+-)-isomer
3'-hydroxyhexobarbital, (R-(R*,R*))-isomer
3'-hydroxyhexobarbital, (R-(R*,S*))-isomer
3'-hydroxyhexobarbital, (S-(R*,R*))-isomer
3'-hydroxyhexobarbital, (S-(R*,S*))-isomer
3'-hydroxyhexobarbitone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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